An In-Depth Technical Guide to 3-Chloro-2-(1-ethoxyethoxy)propyl acetate
An In-Depth Technical Guide to 3-Chloro-2-(1-ethoxyethoxy)propyl acetate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS No. 85328-35-4), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It consolidates available data on its structure, properties, synthesis, and analytical characterization. While experimental data for some properties of this specific molecule are not widely published, this guide synthesizes known information and provides expert analysis based on analogous structures and foundational chemical principles.
Introduction and Strategic Importance
3-Chloro-2-(1-ethoxyethoxy)propyl acetate is a functionalized organic molecule of interest in multistep synthetic pathways. Its structure combines a reactive chloropropyl group, an acetate ester, and an ethoxyethoxy acetal. This unique combination of functional groups makes it a versatile building block, particularly in pharmaceutical synthesis where controlled, sequential reactions are paramount.
The strategic importance of this molecule lies in the differential reactivity of its functional groups. The ethoxyethoxy group serves as a protecting group for the secondary alcohol, allowing for selective reactions at other sites of the molecule.[1] Such protecting group strategies are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Physicochemical Properties
Structural and General Properties
A summary of the fundamental properties of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 85328-35-4 | [1][2] |
| Molecular Formula | C₉H₁₇ClO₄ | [1][2] |
| Molecular Weight | 224.68 g/mol | [1][2] |
| Appearance | Expected to be a colorless liquid | Analogous Compounds |
| Purity | Commercially available at ≥98% | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Predicted Physical Properties
While experimental values are not available, computational models and comparison with structurally similar compounds allow for the prediction of key physical properties. For instance, the boiling point is expected to be significantly higher than that of simpler chloropropanols due to the increased molecular weight and presence of the ester and acetal groups. The compound is likely soluble in a range of organic solvents.
Synthesis and Reaction Mechanisms
A definitive, published protocol for the synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is not widely available. However, a logical and efficient synthetic route can be devised from its precursor, 3-chloro-1,2-propanediol. This synthesis involves two key transformations: the protection of one of the hydroxyl groups as an acetal, followed by the acetylation of the remaining hydroxyl group.
Synthesis of the Precursor: 3-Chloro-1,2-propanediol
The starting material, 3-chloro-1,2-propanediol, is a readily available commodity chemical. It is commonly synthesized through the hydrolysis of epichlorohydrin or the chlorination of glycerol.[3] One established method involves passing gaseous hydrogen chloride through a mixture of glycerol and glacial acetic acid at elevated temperatures (105-110° C).[4]
Proposed Synthetic Pathway for 3-Chloro-2-(1-ethoxyethoxy)propyl acetate
The proposed synthesis involves a two-step process starting from 3-chloro-1,2-propanediol.
Step 1: Acetal Protection of the Secondary Hydroxyl Group
The selective protection of the secondary hydroxyl group of 3-chloro-1,2-propanediol can be achieved by reaction with ethyl vinyl ether in the presence of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS). This reaction forms the ethoxyethoxy acetal preferentially at the more sterically accessible secondary alcohol.
Step 2: Acetylation of the Primary Hydroxyl Group
The remaining primary hydroxyl group is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the final product, 3-Chloro-2-(1-ethoxyethoxy)propyl acetate.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate.
Analytical Characterization
Comprehensive analytical data is crucial for the unambiguous identification and quality control of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate. While a complete set of experimental spectra is not publicly available, we can predict the expected spectral features based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. Key expected signals include:
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A triplet corresponding to the methyl protons of the ethoxy group.
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A quartet for the methylene protons of the ethoxy group.
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A quartet for the methine proton of the acetal.
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A doublet for the methyl protons of the acetal.
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A singlet for the methyl protons of the acetate group.
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Complex multiplets for the protons of the chloropropyl backbone.
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¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts can be predicted based on the functional groups present. For example, the carbonyl carbon of the ester group is expected to appear in the range of 170-185 ppm, while the carbons bonded to oxygen will be in the 50-80 ppm range.[5]
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate would be expected to show a molecular ion peak (M+). A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[6] Common fragmentation patterns would likely involve the loss of the ethoxy group, the acetate group, and the chloromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorption bands of its functional groups. Key expected peaks include:
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A strong C=O stretching vibration from the ester group, typically around 1740 cm⁻¹.
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C-O stretching vibrations from the ester and ether linkages in the fingerprint region (1000-1300 cm⁻¹).
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C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.
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A C-Cl stretching vibration, which is typically weaker and found in the lower frequency region of the fingerprint region.
Applications in Drug Development and Organic Synthesis
The primary utility of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate in drug development lies in its role as a versatile intermediate. The presence of the acetal protecting group allows for nucleophilic substitution reactions at the primary carbon bearing the chlorine atom without interference from the secondary hydroxyl group.
A potential application workflow is illustrated below:
Caption: A generalized workflow for the use of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate in multi-step synthesis.
This strategic approach is particularly valuable in the synthesis of chiral drugs, where maintaining the stereochemical integrity of chiral centers is critical. The development of chiral versions of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate would be of significant interest for the asymmetric synthesis of complex pharmaceutical agents.
Safety and Handling
Based on the GHS information for this compound, it is classified as harmful if swallowed (H302).[1] Standard laboratory safety protocols should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Chloro-2-(1-ethoxyethoxy)propyl acetate is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. While a complete experimental dataset for its physicochemical properties is not yet available in the public domain, this guide provides a robust framework based on its known characteristics and the properties of analogous compounds. Further research into its synthesis, reactivity, and applications is warranted and will undoubtedly contribute to the advancement of complex molecule synthesis.
References
- Google Patents. CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
-
Doc Brown's Chemistry. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram. Available from: [Link]
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PrepChem.com. Preparation of 3-chloro-1,2-propanediol. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
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- 3. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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